(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Tautomerism and Crystal Structures
Research on thiazolidinone derivatives, such as the study by Gzella et al. (2014), discusses the reassignment of crystal structures for certain thiazolidin-4-one derivatives. This study provides insights into the tautomeric forms of these compounds in their crystal structures, emphasizing the significance of tautomerism in the chemical behavior and properties of heterocyclic compounds (Gzella et al., 2014).
Synthesis and Characterization
Another study by Spoorthy et al. (2021) outlines the synthesis, characterization, and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research highlights the process of creating these compounds and assessing their properties, potentially offering a methodological framework relevant to synthesizing and studying the target compound (Spoorthy et al., 2021).
Antimicrobial Evaluation
Balkan et al. (2001) synthesized thiazolo[4,5-d]pyrimidines and evaluated their antimicrobial activity, offering a perspective on the biological applications of such compounds. This study suggests that derivatives of thiazolidinone and pyrimidine may hold potential as antimicrobial agents, which could extend to the compound of interest (Balkan et al., 2001).
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-11-3-4-14-20-15(19-5-7-26-8-6-23)12(16(24)22(14)10-11)9-13-17(25)21(2)18(27)28-13/h3-4,9-10,19,23H,5-8H2,1-2H3/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCQPMYITZZNPG-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCOCCO)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCOCCO)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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